molecular formula C14H10Cl2O B1359001 2,3'-Dichloro-4'-methylbenzophenone CAS No. 861307-17-7

2,3'-Dichloro-4'-methylbenzophenone

Cat. No.: B1359001
CAS No.: 861307-17-7
M. Wt: 265.1 g/mol
InChI Key: RWYQEMSOEFOJMP-UHFFFAOYSA-N
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Description

2,3’-Dichloro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O and a molecular weight of 265.14 g/mol . It belongs to the class of benzophenones, which are widely used in various industrial and research applications. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the benzophenone core structure.

Preparation Methods

The synthesis of 2,3’-Dichloro-4’-methylbenzophenone typically involves the acylation of 2,3’-dichloroacetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

2,3’-Dichloroacetophenone+4-Methylbenzoyl chlorideAlCl32,3’-Dichloro-4’-methylbenzophenone\text{2,3'-Dichloroacetophenone} + \text{4-Methylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{2,3'-Dichloro-4'-methylbenzophenone} 2,3’-Dichloroacetophenone+4-Methylbenzoyl chlorideAlCl3​​2,3’-Dichloro-4’-methylbenzophenone

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2,3’-Dichloro-4’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

2,3’-Dichloro-4’-methylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3’-Dichloro-4’-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

2,3’-Dichloro-4’-methylbenzophenone can be compared with other benzophenone derivatives, such as:

Properties

IUPAC Name

(3-chloro-4-methylphenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYQEMSOEFOJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641753
Record name (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861307-17-7
Record name (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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